

# Pasireotide (SOM230): A Comprehensive Technical Review

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## Compound of Interest

Compound Name: **ML230**

Cat. No.: **B609130**

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## Introduction

Pasireotide, also known as SOM230, is a multi-receptor targeted somatostatin analog with a unique binding profile and a broad range of clinical applications. Developed to improve upon first-generation somatostatin analogs like octreotide and lanreotide, pasireotide exhibits high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), with particularly high affinity for SSTR5. This distinct characteristic underlies its efficacy in various endocrine disorders, including Cushing's disease, acromegaly, and neuroendocrine tumors. This in-depth technical guide provides a comprehensive overview of the current scientific literature on pasireotide, focusing on its mechanism of action, quantitative data from key clinical trials, and detailed experimental protocols.

## Mechanism of Action and Signaling Pathways

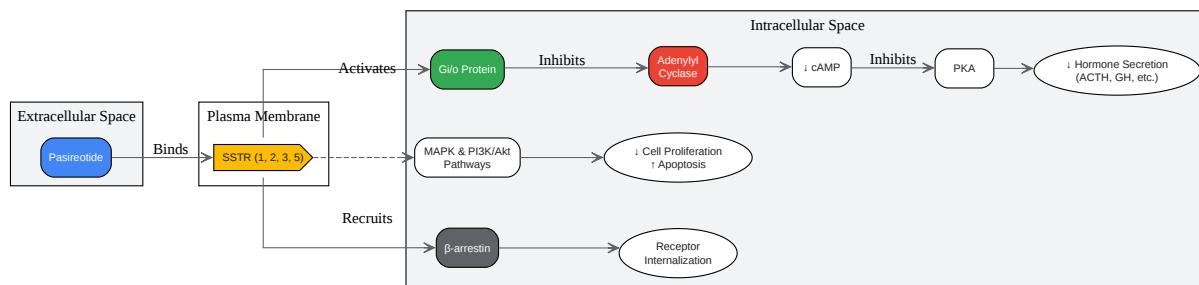
Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors.<sup>[1]</sup> Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide has a broader binding profile.<sup>[2][3]</sup> This multi-receptor engagement leads to the modulation of several downstream signaling pathways, ultimately resulting in the inhibition of hormone secretion and cell proliferation.

Upon binding to SSTRs, particularly SSTR2 and SSTR5, pasireotide activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect various cellular processes, including a decrease in the secretion of hormones such as adrenocorticotrophic hormone (ACTH) from pituitary corticotrophs and growth hormone (GH) from somatotrophs.

Beyond the cAMP pathway, pasireotide also influences other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. The modulation of these pathways contributes to the anti-proliferative effects of pasireotide observed in various tumor cell types. Furthermore, the interaction of pasireotide with SSTRs can trigger  $\beta$ -arrestin-mediated signaling, which can lead to receptor internalization and desensitization, as well as initiate distinct downstream signaling events. The specific downstream effects can vary depending on the SSTR subtype involved.

## Signaling Pathway Diagrams



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Caption: Pasireotide's core mechanism of action.

## Quantitative Data

### Receptor Binding Affinity

Pasireotide's unique pharmacological profile is defined by its high binding affinity to multiple somatostatin receptor subtypes. The following table summarizes the binding affinities (Ki in nM) of pasireotide and octreotide for human SSTR subtypes.

Compound	SSTR1 (Ki, nM)	SSTR2 (Ki, nM)	SSTR3 (Ki, nM)	SSTR5 (Ki, nM)
Pasireotide (SOM230)	1.0	1.5	0.2	0.1
Octreotide	>1000	0.6	>1000	6.3

Note: Lower Ki values indicate higher binding affinity. This table is a composite representation from multiple sources.[\[2\]](#)[\[3\]](#)

## Clinical Trial Data

Pasireotide has been extensively studied in clinical trials for various endocrine disorders. The following tables summarize key quantitative data from pivotal studies.

Cushing's Disease: Phase III Study (NCT00434148)

Parameter	Pasireotide 600 µg bid (n=82)	Pasireotide 900 µg bid (n=80)
Median Age (years)	40.0	41.5
Female (%)	78.0	82.5
Mean Baseline UFC (nmol/24h)	1378	1378
Patients with UFC ≤ ULN at Month 6 (%)	15	26
Median Reduction in UFC at Month 6 (%)	-47.9	-47.9
Tumor Volume Reduction ≥20% at Month 12 (%)	50	89
Common Adverse Events (%)		
Hyperglycemia	73	73
Diarrhea	58	58
Nausea	51	51
Cholelithiasis	30	30
UFC: Urinary Free Cortisol; ULN: Upper Limit of Normal; bid: twice daily. <sup>[4]</sup>		

Acromegaly: Phase III Study (PAOLA - NCT01735529)

This study enrolled patients inadequately controlled on first-generation SSAs.

Parameter	Pasireotide LAR 40 mg (n=65)	Pasireotide LAR 60 mg (n=66)	Active Control (Octreotide/Lanreotide) (n=67)
Median Age (years)	50.0	52.5	53.0
Female (%)	52.3	48.5	53.7
Mean Baseline GH (µg/L)	6.9	8.2	7.3
Mean Baseline IGF-1 (x ULN)	2.1	2.2	2.1
Patients with GH <2.5 µg/L and normal IGF-1 at 6 months (%)	15.4	20.0	0
Patients with normal IGF-1 at 6 months (%)	24.6	25.8	1.5
Common Adverse Events (%)			
Hyperglycemia	33.3	30.8	9.0
Diarrhea	16.9	20.0	4.5
Headache	12.3	10.8	6.0
LAR: Long-Acting Release; GH: Growth Hormone; IGF-1: Insulin-like Growth Factor 1; ULN: Upper Limit of Normal.			

Neuroendocrine Tumors (NETs): Phase II Study (NCT00569801)

This study enrolled patients with metastatic NETs with carcinoid syndrome refractory to octreotide LAR.

Parameter	Pasireotide s.c. (n=44)
Median Age (years)	63
Female (%)	43.2
Primary Tumor Site (%)	
Small Intestine	75.0
Pancreas	4.5
Lung	4.5
Other/Unknown	15.9
Symptom Control (Diarrhea/Flushing) at 6 months (%)	27
Tumor Response	
Stable Disease	13/23 (56.5%)
Progressive Disease	10/23 (43.5%)
Common Drug-Related Adverse Events (%)	
Nausea	27
Abdominal Pain	20
Weight Loss	20
Hyperglycemia	16
s.c.: subcutaneous. <a href="#">[5]</a>	

## Experimental Protocols

### Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of pasireotide to somatostatin receptors expressed in cell membranes.

Materials:

- Cell membranes expressing the SSTR subtype of interest.
- Radiolabeled somatostatin analog (e.g.,  $^{125}\text{I}$ -[Leu<sup>8</sup>, D-Trp<sup>22</sup>]-Somatostatin-28).
- Pasireotide (SOM230) at various concentrations.
- Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl<sub>2</sub>, 1.6 mM CaCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and counter.

**Procedure:**

- Prepare a dilution series of pasireotide in binding buffer.
- In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its K<sub>d</sub>), and either buffer (for total binding), a saturating concentration of unlabeled somatostatin (for non-specific binding), or varying concentrations of pasireotide.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> value of pasireotide (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. The K<sub>i</sub> value can then be calculated using the

Cheng-Prusoff equation.

## Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of pasireotide on tumor cells.

Materials:

- Neuroendocrine tumor cell line (e.g., BON-1, QGP-1).
- Complete cell culture medium.
- Pasireotide (SOM230) at various concentrations.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
- 96-well cell culture plates.
- Microplate reader.

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of pasireotide or vehicle control.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC<sub>50</sub> value of pasireotide (the concentration that inhibits cell proliferation by 50%) by plotting a dose-response curve.

## Conclusion

Pasireotide represents a significant advancement in the medical management of Cushing's disease, acromegaly, and neuroendocrine tumors. Its broad somatostatin receptor binding profile, particularly its high affinity for SSTR5, translates into a distinct efficacy and safety profile compared to first-generation somatostatin analogs. The comprehensive data presented in this technical guide, from molecular interactions to clinical outcomes, underscore the importance of pasireotide in the therapeutic armamentarium for these complex endocrine disorders. Further research into its intricate signaling pathways and the development of strategies to mitigate its metabolic side effects will continue to refine its clinical utility and benefit patients with these challenging conditions.

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